2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
CAS No.: 1204701-61-0
Cat. No.: VC2703796
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204701-61-0 |
---|---|
Molecular Formula | C10H13ClN2 |
Molecular Weight | 196.67 g/mol |
IUPAC Name | 2-chloro-4-(pyrrolidin-1-ylmethyl)pyridine |
Standard InChI | InChI=1S/C10H13ClN2/c11-10-7-9(3-4-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 |
Standard InChI Key | DFJYYDIYWOZQKJ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)CC2=CC(=NC=C2)Cl |
Canonical SMILES | C1CCN(C1)CC2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine consists of a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidinylmethyl group at the 4-position. This structure creates a molecule with both nucleophilic and electrophilic sites, contributing to its versatility in chemical reactions. The pyrrolidine moiety, a five-membered nitrogen-containing ring, is connected to the pyridine core via a methylene bridge, distinguishing it from its piperidine analog which contains a six-membered nitrogen ring.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that make it relevant for pharmaceutical applications. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine
Property | Value |
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CAS Number | 1204701-61-0 |
Molecular Formula | C₁₀H₁₃ClN₂ |
Molecular Weight | 196.677 g/mol |
Exact Mass | 196.077 g/mol |
Physical State | Solid |
LogP | 2.2687 |
Polar Surface Area (PSA) | 16.13 Ų |
The compound's moderate lipophilicity (LogP = 2.2687) suggests a balanced ability to cross biological membranes while maintaining some water solubility, properties that are advantageous for potential drug candidates .
Synthesis Methodologies
Nucleophilic Substitution Approach
A common synthetic pathway involves nucleophilic substitution reactions starting with appropriately substituted pyridine precursors. This approach often utilizes 2-chloro-4-chloromethylpyridine as a key intermediate, which undergoes substitution with pyrrolidine to introduce the pyrrolidinylmethyl group at the 4-position. This method preserves the chlorine at the 2-position while selectively functionalizing the 4-position .
Alternative Synthetic Methods
Alternative methods may involve:
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Radical-initiated chlorination of 2-chloro-4-methylpyridine to form 2-chloro-4-chloromethylpyridine, followed by nucleophilic substitution with pyrrolidine.
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Direct functionalization of the pyridine ring through organometallic intermediates.
These methods require careful control of reaction conditions to ensure regioselectivity and minimize the formation of unwanted by-products.
Chemical Reactivity
Nucleophilic Substitution Reactions
The 2-position chlorine atom in 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is particularly reactive toward nucleophilic substitution, making this compound valuable as a synthetic intermediate. The electrophilic carbon at position 2 readily undergoes reactions with various nucleophiles, including amines, thiols, and alkoxides.
Functional Group Transformations
The pyrrolidinylmethyl group can undergo various transformations, including:
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Oxidation to form N-oxides
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Quaternization to form ammonium salts
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Dealkylation under specific conditions
These transformations expand the utility of this compound in creating diverse chemical libraries for pharmaceutical screening.
Biological Activities
Antimicrobial Properties
Pyridine derivatives containing amine substituents, including those with pyrrolidine moieties, have demonstrated antimicrobial activities in various studies. While specific data for 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine is limited, structurally similar compounds have shown considerable efficacy against bacterial and fungal pathogens. Table 2 summarizes potential antimicrobial activities based on studies of structural analogs .
Table 2: Potential Antimicrobial Activities of Pyrrolidine-Substituted Pyridines
Pathogen Type | Representative Organisms | Activity Level |
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Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis | Moderate to Strong |
Gram-negative bacteria | Escherichia coli, Salmonella typhi | Moderate |
Fungi | Aspergillus oryzae, Aspergillus fumigates | Moderate |
Research Applications
Pharmaceutical Intermediates
2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The reactivity of the 2-position chlorine allows for further functionalization to create compound libraries for drug discovery.
Structure-Activity Relationship Studies
This compound represents an important structural scaffold for structure-activity relationship (SAR) studies. By modifying either the chlorine substituent or the pyrrolidine moiety, researchers can explore how structural changes affect biological activity, potentially leading to optimized drug candidates.
Analytical Standard
Comparative Analysis with Structurally Similar Compounds
Comparison with Piperidine Analog
The structural analog 2-Chloro-4-(piperidin-1-ylmethyl)pyridine differs from 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine in having a six-membered piperidine ring instead of the five-membered pyrrolidine ring. This seemingly minor structural difference can significantly impact physicochemical properties and biological activities.
Table 3: Comparison of Pyrrolidine and Piperidine Analogs
Property | 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine | 2-Chloro-4-(piperidin-1-ylmethyl)pyridine |
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Molecular Formula | C₁₀H₁₃ClN₂ | C₁₁H₁₅ClN₂ |
Molecular Weight | 196.677 g/mol | 210.70 g/mol |
Ring Size | 5-membered pyrrolidine | 6-membered piperidine |
Conformational Flexibility | Lower | Higher |
Lipophilicity (LogP) | 2.2687 | Higher due to additional CH₂ |
The difference in ring size affects the conformational flexibility and three-dimensional orientation of the molecules, potentially resulting in different binding affinities for biological targets. The pyrrolidine analog typically exhibits greater rigidity, which can sometimes translate to higher selectivity in receptor binding .
Position Isomers
Positional isomers such as 2-Chloro-3-(pyrrolidin-1-ylmethyl)pyridine feature the pyrrolidinylmethyl group at different positions on the pyridine ring. These positional changes can dramatically alter the electronic distribution and spatial arrangement of the molecule, leading to varying biological activities and chemical reactivities.
Future Research Directions
Expanded Biological Screening
Future research could benefit from more comprehensive screening of 2-Chloro-4-(pyrrolidin-1-ylmethyl)pyridine against a broader range of biological targets, including:
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Additional microbial strains, particularly drug-resistant pathogens
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Enzymatic assays for specific disease-related targets
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Receptor binding studies to identify potential therapeutic applications
Structural Modifications
Strategic modifications to the base structure could yield compounds with enhanced properties:
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Replacement of the chlorine atom with other substituents to alter reactivity and biological activity
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Introduction of additional functional groups on the pyridine ring
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Modification of the pyrrolidine ring with substituents to explore structure-activity relationships
Advanced Formulation Studies
For compounds showing promising biological activity, formulation studies could address:
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Solubility enhancement techniques
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Stability improvements
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Bioavailability optimization
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